Homarine

Overview

Description

It is commonly found in aquatic organisms ranging from phytoplankton to crustaceans, but it is not present in vertebrates . Homarine functions as an osmolyte, affecting the ionic strength of the cytosol and maintaining osmotic pressure within the cell . Additionally, it may act as a methyl group donor in the biosynthesis of various other N-methylated chemicals, such as glycine betaine and choline .

Mechanism of Action

Target of Action

Homarine, also known as N-methyl picolinic acid betaine, is an organic compound that primarily targets the cytosol of cells . It is commonly found in aquatic organisms, from phytoplankton to crustaceans .

Mode of Action

This compound functions as an osmolyte, affecting the ionic strength of the cytosol and thereby maintaining osmotic pressure within the cell . Additionally, it may act as a methyl group donor in the biosynthesis of various other N-methylated chemicals, such as glycine betaine and choline . The process of methyl donation converts this compound into picolinic acid and is reversible .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to osmoregulation and methylation. As an osmolyte, this compound plays a crucial role in maintaining the osmotic balance within cells . In terms of methylation, this compound can donate its methyl group to other compounds, contributing to the biosynthesis of N-methylated chemicals .

Pharmacokinetics

Given its role as an osmolyte and a methyl group donor, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties are influenced by these functions .

Result of Action

The primary result of this compound’s action is the maintenance of osmotic pressure within cells . By affecting the ionic strength of the cytosol, it helps to regulate the cell’s internal environment . Additionally, its role as a methyl group donor can influence the synthesis of other compounds, potentially impacting various cellular processes .

Action Environment

The action of this compound is influenced by the environmental conditions of the organism in which it is found. For example, in marine organisms, the salinity of the surrounding water can impact the osmotic balance within cells, and thus the function of this compound as an osmolyte

Biochemical Analysis

. .

Biochemical Properties

Homarine plays a significant role in biochemical reactions. It has been identified as a morphogenetically active compound in the tissue extract of Hydractinia echinata . This compound interacts with various enzymes, proteins, and other biomolecules, altering the pattern of adult structures .

Cellular Effects

This compound influences cell function by preventing metamorphosis from the larval to the adult stage . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the overall this compound content does not change during embryogenesis, metamorphosis, and early colony development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of this compound prevent head as well as stolon formation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is known that this compound is directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homarine can be synthesized through the methylation of picolinic acid. The reaction involves the use of methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves the extraction from marine organisms, particularly crustaceans. The extraction process includes homogenizing the tissue, followed by solvent extraction and purification using chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form picolinic acid.

Reduction: Reduction of this compound is less common but can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Picolinic acid.

Reduction: Reduced derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Homarine has several scientific research applications:

Chemistry: Used as a model compound in studying methylation and demethylation reactions.

Biology: Investigated for its role as an osmolyte in marine organisms and its involvement in osmoregulation.

Medicine: Explored for its potential as a methyl group donor in biochemical pathways.

Comparison with Similar Compounds

Trigonelline (N-methylnicotinic acid): Similar to homarine, trigonelline is involved in methylation reactions and is found in various plants and marine organisms.

Glycine betaine: Another osmolyte that plays a role in osmoregulation in marine organisms.

Uniqueness of this compound: this compound is unique due to its dual role as an osmolyte and a methyl group donor. Its presence in a wide range of marine organisms, from phytoplankton to crustaceans, highlights its importance in marine biology. Additionally, its ability to reversibly convert into picolinic acid adds to its versatility in biochemical pathways .

Properties

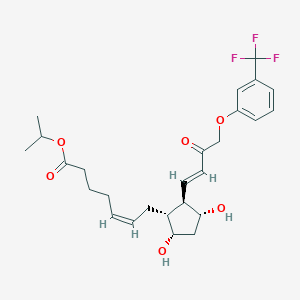

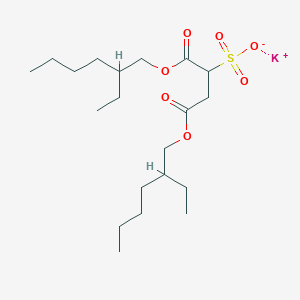

IUPAC Name |

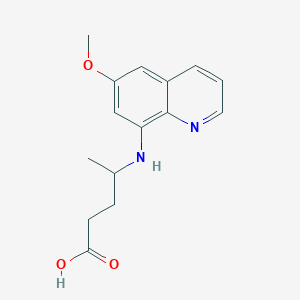

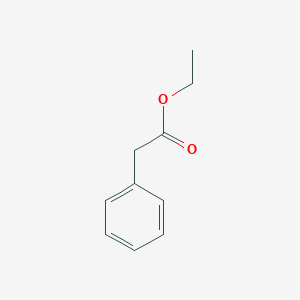

1-methylpyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTLKRNVNFIOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196201 | |

| Record name | Homarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-30-7 | |

| Record name | Homarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ3VHX1490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In which organisms is homarine found?

A1: this compound is a natural product found in a variety of marine organisms, including crustaceans (e.g., lobsters, shrimp) [, ], mollusks (e.g., squid, oysters, scallops) [, , , , ], and cnidarians (e.g., sea anemones) []. It is also found in some algae [] and marine bacteria [].

Q2: What are the proposed biological roles of this compound?

A2: this compound has been suggested to play various roles:

- Osmoregulation: this compound may help marine organisms cope with changes in salinity by acting as an osmolyte, balancing osmotic pressure within cells [, , ].

- Morphogenesis: In the marine hydroid Hydractinia echinata, this compound has been implicated in controlling metamorphosis and the development of adult structures [].

- Predator Detection: Mud crabs (Panopeus herbstii) use this compound, along with trigonelline, as a chemical cue to detect the presence of their predator, the blue crab (Callinectus sapidus) [].

- Antibacterial activity: this compound has shown antibacterial activity against microbes found in the Antarctic soft coral Gersemia antarctica [].

Q3: What is the chemical structure of this compound?

A3: this compound is the N-methylated derivative of picolinic acid (pyridine-2-carboxylic acid).

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H8NO2 and its molecular weight is 138.14 g/mol.

Q5: What are the key spectroscopic features of this compound?

A5:

- UV-Vis Spectroscopy: this compound exhibits a strong absorption peak around 271 nm [, ].

- NMR Spectroscopy: Characteristic signals in the 1H NMR spectrum include a singlet for the N-methyl group and signals for the pyridine ring protons [].

Q6: How is this compound synthesized?

A6: this compound is synthesized by the N-methylation of picolinic acid using S-adenosyl-L-methionine (SAM) as the methyl donor []. A this compound-synthesizing enzyme has been isolated and characterized from the turban shell (Batillus cornutus) [].

Q7: What are the potential metabolic precursors of this compound?

A7: Studies in the shrimp Penaeus duorarum suggest that quinolinic acid, a catabolite of tryptophan, is an effective precursor of this compound [, ]. Acetate and glycerol are also incorporated into this compound, while bicarbonate is poorly utilized [, ].

Q8: How does this compound affect osmoregulation in marine organisms?

A8: As an osmolyte, this compound helps maintain cell volume and function under osmotic stress. Its intracellular concentration may increase in response to hyperosmotic conditions, such as those experienced in high salinity environments [, , ].

Q9: Can this compound be used as a biomarker?

A9: Lower concentrations of this compound in serum have been associated with unhealthy whale sharks (Rhincodon typus) compared to healthy individuals, suggesting it could potentially be a biomarker of health status in this species [].

Q10: What is the environmental fate of this compound?

A10: While specific degradation pathways for this compound are not fully understood, being a relatively small and polar molecule, it is expected to be readily biodegraded in the marine environment.

Q11: How is this compound typically extracted and quantified?

A11: this compound can be extracted from biological samples using various solvents, including water, methanol, and ethanol [, , ]. Quantification is typically achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis or mass spectrometry (MS) [, , , ]. Polarographic methods have also been employed for its determination [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(tert-Butylimino)acetyl]salicylate](/img/structure/B125140.png)

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)